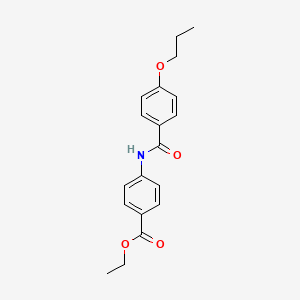

4-(4-丙氧基苯甲酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(4-propoxybenzamido)benzoate is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is commonly used in scientific research. This compound has shown promising results in various applications, such as in the field of medicine and agriculture.

科学研究应用

合成与化学性质

对新型合成路线和芳香族聚酰亚胺的表征的研究表明,开发了新的二胺及其与各种酸酐的聚合。这些聚合物在常见的有机溶剂中表现出高溶解性和显着的热稳定性,表明在材料科学和工程学中具有潜在的应用 (Butt 等人,2005 年)。此外,通过一条新途径合成 2-(3-甲基-5-氧代-4,5-二氢-3H-苯并[e][1,4]二氮杂卓-2-基氨基)苯甲酸乙酯突出了苯甲酰胺衍生物在生产具有潜在独特生物活性的化合物方面的多功能性 (Al-Said 和 Al-Sghair,2013 年)。

生物活性与应用

大量研究集中在苯甲酰胺衍生物的生物活性上,包括它们作为抗幼年激素剂的作用。已经证明此类化合物可以诱导昆虫早熟变态,表明在害虫管理和生态学研究中具有应用 (Kuwano 等人,2008 年)。另一项关于 4-[(S)-2-苄基己氧基]苯甲酸乙酯的研究表明其抑制幼年激素合成的能力,进一步证实了苯甲酰胺衍生物在生物研究和害虫控制中的潜力 (Kaneko 等人,2011 年)。

抗增殖和抗肿瘤作用

对苯甲酰胺衍生物的探索延伸到它们的抗增殖和抗肿瘤作用,研究表明合成的新化合物对癌细胞系表现出显着的活性。这表明潜在的治疗应用,需要进一步研究它们在癌症治疗中的作用机制和疗效 (Youssef 等人,2020 年)。

环境和健康影响

对与苯甲酰胺在结构上相关的对羟基苯甲酸酯的研究表明它们对健康的潜在影响,包括对脂肪细胞分化的影响。这突出了化学化合物对人类健康和环境的更广泛影响,需要在它们的应用和研究中仔细考虑 (Hu 等人,2013 年)。

作用机制

Target of Action

Ethyl 4-(4-propoxybenzamido)benzoate is a type of benzoate compound that acts as a local anesthetic . Its primary targets are the nerve endings and nerve trunks . These targets play a crucial role in transmitting nerve impulses, which are blocked by the compound, resulting in a loss of local sensation .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This action reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-(4-propoxybenzamido)benzoate are primarily related to the transmission of nerve impulses. By blocking the sodium ion channels on the nerve membrane, the compound disrupts the normal flow of ions, which is essential for nerve impulse conduction . The downstream effects of this disruption include a loss of local sensation, making the compound useful for local surgery and treatment .

Result of Action

The primary result of the action of Ethyl 4-(4-propoxybenzamido)benzoate is the induction of local anesthesia . By blocking nerve impulses, it causes a loss of sensation in the area where it is applied, without affecting consciousness . This makes it useful for procedures that require local anesthesia, such as minor surgical operations .

属性

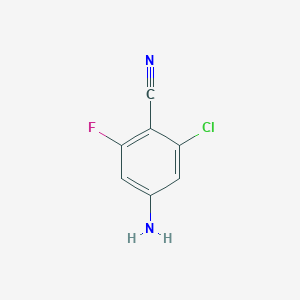

IUPAC Name |

ethyl 4-[(4-propoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDOWSWPRSQQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-propoxybenzamido)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)

![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)

![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)

![4-Chloro-N-[1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2944548.png)

![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)